N-[5-(azepan-1-ylsulfonyl)-2-ethoxyphenyl]acetamide
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Overview
Description
N-[5-(azepan-1-ylsulfonyl)-2-ethoxyphenyl]acetamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a sulfonamide group, which is known for its broad spectrum of biological activities, and an acetamide linkage, which contributes to its diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(azepan-1-ylsulfonyl)-2-ethoxyphenyl]acetamide typically involves the reaction of 5-(azepan-1-ylsulfonyl)-2-ethoxybenzoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their conversion into the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(azepan-1-ylsulfonyl)-2-ethoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group into a sulfonic acid or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonic acids, and various substituted phenylacetamides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(azepan-1-ylsulfonyl)-2-ethoxyphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an allosteric inhibitor of fumarate hydratase in Mycobacterium tuberculosis, binding to a non-conserved allosteric site and inducing conformational changes that inhibit enzyme activity . This unique binding mode allows for selective inhibition of the bacterial enzyme without affecting the human homolog .
Comparison with Similar Compounds
Similar Compounds
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide: This compound has a methoxy group instead of an ethoxy group and exhibits similar biological activities.
N-[5-(azepan-1-ylsulfonyl)-2-chlorophenyl]acetamide:
Uniqueness
N-[5-(azepan-1-ylsulfonyl)-2-ethoxyphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group enhances its solubility and reactivity compared to similar compounds with different substituents .
Properties
IUPAC Name |
N-[5-(azepan-1-ylsulfonyl)-2-ethoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-22-16-9-8-14(12-15(16)17-13(2)19)23(20,21)18-10-6-4-5-7-11-18/h8-9,12H,3-7,10-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPZEOHMWJATCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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